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Compound of Interest

Compound Name: (R)-2-Amino-2-phenylacetamide

Cat. No.: B555532 Get Quote

(R)-2-Amino-2-phenylacetamide, also known as D(-)-Phenylglycinamide, is a chiral

aminamide of substantial importance in the fields of asymmetric synthesis and pharmaceutical

development.[1] With the chemical formula C₈H₁₀N₂O and a molecular weight of 150.18 g/mol ,

this compound serves as a critical chiral building block for creating enantiomerically pure

molecules.[1][2][3] The precise (R)-configuration at its stereogenic center is fundamental to its

utility, as different stereoisomers of a drug can exhibit profoundly different pharmacological

activities and toxicological profiles.[1] Consequently, this molecule is extensively used as a key

intermediate in the synthesis of various pharmaceuticals, including certain β-lactam antibiotics

and HIV-1 reverse transcriptase inhibitors.[1] Beyond its role as a precursor, its structural motif

is valuable in drug discovery for generating new chemical libraries and in medicinal chemistry

as a scaffold for new therapeutic agents.[1][2] This guide provides a comprehensive overview

of its synthesis, properties, analysis, and applications, offering field-proven insights for

researchers and scientists.

Physicochemical and Structural Properties
A clear understanding of the fundamental properties of (R)-2-Amino-2-phenylacetamide is

essential for its effective use in research and manufacturing.
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Property Value Source(s)

CAS Number 6485-67-2 [1][2][3]

Molecular Formula C₈H₁₀N₂O [1][2][3]

Molecular Weight 150.18 g/mol [1][2][3]

IUPAC Name
(2R)-2-amino-2-

phenylacetamide
[2][3]

Synonyms
D(-)-Phenylglycinamide, (R)-

(-)-2-Phenylglycineamide
[1][2]

Melting Point 125 - 129 °C [1][4]

Appearance Solid, White to Off-White [4][5]

Solubility High solubility in water [2]

Optical Rotation [α] = -48.5° (c=0.55, EtOH) [1]
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[1][2][4]

Enantioselective Synthesis and Chiral Resolution: A
Comparative Analysis
The synthesis of enantiomerically pure (R)-2-Amino-2-phenylacetamide is a significant

challenge due to the stereocenter at the α-carbon.[2] Various strategies, each with distinct

advantages, have been developed to achieve high enantiomeric purity.

Chiral Resolution Techniques
Resolution techniques involve the separation of a racemic mixture. While effective, a key

limitation is the theoretical maximum yield of 50% for the desired enantiomer.

Diastereomeric Salt Formation: This is one of the most established methods for resolving

racemic 2-amino-2-phenylacetamide.[2] It involves reacting the racemic mixture with a chiral

resolving agent, such as L-(+)-tartaric acid, to form diastereomeric salts with different

solubilities, allowing for separation via crystallization.[2] While capable of achieving very high
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enantiomeric excess (up to 99.5%), yields for the desired (R)-enantiomer are typically

moderate (~40%).[2]

Enzymatic Kinetic Resolution (EKR): This biocatalytic approach leverages the high

stereoselectivity of enzymes, most notably lipases like Candida antarctica Lipase B (CAL-B).

[1][2] The enzyme selectively catalyzes a reaction (e.g., acylation) on one enantiomer in the

racemic mixture, leaving the desired (R)-enantiomer unreacted and allowing for easy

separation.[2] This method can achieve enantiomeric excess values exceeding 99%.[2]

Workflow: Diastereomeric Salt Resolution
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Caption: Workflow for chiral resolution via diastereomeric salt crystallization.

Asymmetric Synthesis
These methods directly create the desired enantiomer, avoiding the 50% yield limitation of

classical resolution.

Transition Metal-Catalyzed Asymmetric Hydrogenation: This is a preferred industrial

approach due to its high atom economy, scalability, and minimal byproduct formation.[2] It

involves the enantioselective reduction of a prochiral precursor, such as an enamide or

imine, using a chiral transition metal catalyst.[1]

Reductive Amination: The reductive amination of a precursor like 2-phenyl-2-oxoacetamide

using a chiral catalyst offers another direct route.[1] For instance, the Corey-Bakshi-Shibata

(CBS) catalyst, a chiral oxazaborolidine, can achieve high enantioselectivity in the presence

of a reducing agent.[1]

Advanced Chemoenzymatic and Dynamic Kinetic
Resolution (DKR)
To overcome the yield limitations of classic resolution, more advanced strategies have been

developed.

Dynamic Kinetic Resolution (DKR): This powerful technique combines the stereoselectivity of

an enzyme with an in-situ racemization catalyst.[2] The enzyme selectively converts one

enantiomer (e.g., the R-form) while the catalyst continuously converts the undesired,

unreactive S-enantiomer back into the racemic mixture.[2] This dynamic process theoretically

allows for a complete conversion of the racemate to the desired single enantiomer, far

exceeding the 50% barrier.[2]

One-Pot Chemoenzymatic Synthesis: A highly efficient method combines the chemical

Strecker synthesis (producing racemic phenylglycinonitrile from benzaldehyde, cyanide, and

ammonia) with an enzymatic conversion step.[6][7] By using a highly (R)-specific nitrilase

variant, the racemic nitrile is converted directly to (R)-phenylglycine or (R)-

phenylglycinamide.[7][8] This process often operates as a dynamic kinetic resolution

because the unreacted (S)-phenylglycinonitrile can racemize back to the (R)-form under the

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.smolecule.com/products/s776989
https://www.benchchem.com/product/b555532
https://www.benchchem.com/product/b555532
https://www.benchchem.com/product/b555532
https://www.smolecule.com/products/s776989
https://www.smolecule.com/products/s776989
https://www.smolecule.com/products/s776989
https://elib.uni-stuttgart.de/items/9c3df122-8a47-4ad0-81fa-2bb38cf9adce
https://www.frontiersin.org/journals/catalysis/articles/10.3389/fctls.2022.952944/pdf
https://www.frontiersin.org/journals/catalysis/articles/10.3389/fctls.2022.952944/pdf
https://www.frontiersin.org/journals/catalysis/articles/10.3389/fctls.2022.952944/full
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b555532?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


alkaline reaction conditions, leading to high yields (up to 81%) and excellent enantiomeric

excess (≥95%).[6][7][8]

Diagram: The Principle of Dynamic Kinetic Resolution
(DKR)
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Caption: Principle of Dynamic Kinetic Resolution (DKR) for enhanced yield.

Experimental Protocol: Enzymatic Kinetic
Resolution using Lipase
This protocol describes a typical lab-scale kinetic resolution of a racemic N-acetylated

precursor to obtain the desired (R)-amide, based on established principles.[1]
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Objective: To resolve racemic N-acetyl-2-phenylglycine amide using Candida antarctica Lipase

B (CAL-B) to isolate (R)-N-acetyl-2-phenylglycine amide.

Materials:

Racemic N-acetyl-2-phenylglycine amide (Substrate)

Immobilized Candida antarctica Lipase B (CAL-B, e.g., Novozym 435)

Phosphate buffer (e.g., 0.1 M, pH 7.0)

Organic solvent for extraction (e.g., Ethyl Acetate)

Drying agent (e.g., anhydrous Na₂SO₄)

Apparatus: Magnetic stirrer, temperature-controlled water bath, separation funnel, rotary

evaporator.

Methodology:

Reaction Setup: Dissolve a known quantity of racemic N-acetyl-2-phenylglycine amide in

phosphate buffer (pH 7.0) in a round-bottom flask to create a saturated or near-saturated

solution.

Causality: The enzyme's activity and stability are optimal at this neutral pH. Using a buffer

is critical to prevent pH shifts during the reaction, which involves the formation of an acid.

Enzyme Addition: Add immobilized CAL-B to the substrate solution (typically 5-10% by

weight of the substrate).

Causality: Immobilized enzyme is preferred as it simplifies post-reaction workup; it can be

easily filtered off and potentially reused, enhancing the process's sustainability.

Incubation: Place the flask in a water bath set to a controlled temperature (e.g., 37-40°C)

and stir gently. Monitor the reaction progress over time.

Causality: This temperature range provides a good balance between reaction rate and

enzyme stability. Gentle stirring ensures adequate mixing without damaging the
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immobilized enzyme beads.

Reaction Monitoring: Periodically take small aliquots from the reaction mixture. Analyze

these by chiral HPLC to determine the conversion percentage and the enantiomeric excess

(ee%) of the remaining substrate. The reaction should be stopped at or near 50% conversion

to maximize the ee% of the unreacted enantiomer.

Causality: EKR is a trade-off between conversion and enantiomeric purity. Pushing the

reaction beyond 50% conversion will lead to the slow hydrolysis of the desired (R)-

enantiomer, thus reducing its ee%.

Workup: Once ~50% conversion is reached, stop the reaction by filtering off the immobilized

enzyme.

Extraction: Transfer the aqueous filtrate to a separation funnel. Extract the mixture several

times with ethyl acetate to separate the unreacted (R)-N-acetyl-2-phenylglycine amide from

the hydrolyzed (S)-phenylglycine product, which is more water-soluble.

Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the

solvent under reduced pressure using a rotary evaporator to yield the solid (R)-N-acetyl-2-

phenylglycine amide.

Self-Validation: The final product's purity and enantiomeric excess must be confirmed by

analytical techniques such as ¹H NMR, ¹³C NMR, and, most importantly, chiral HPLC.[1]

Analytical Characterization
Robust analytical methods are crucial for confirming the identity, purity, and stereochemical

integrity of (R)-2-Amino-2-phenylacetamide.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the definitive method for

determining enantiomeric purity (ee%).[1] This technique uses a chiral stationary phase

(CSP) that interacts differently with the (R) and (S) enantiomers, resulting in their separation

and allowing for precise quantification of each. Reverse-phase HPLC (RP-HPLC) is also

used for general purity analysis.[9]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution ¹H and ¹³C NMR

spectroscopy are indispensable for confirming the molecular structure of the compound and

its derivatives.[1]

Mass Spectrometry (MS): Used in conjunction with HPLC (LC-MS), this technique confirms

the molecular weight of the compound and helps in identifying any impurities.

Applications in Research and Drug Development
The unique chiral structure of (R)-2-Amino-2-phenylacetamide makes it a valuable molecule

in several areas.

Pharmaceutical Intermediate: It is a well-established building block for synthesizing more

complex active pharmaceutical ingredients (APIs).[1][2] Its defined stereochemistry is

transferred to the final drug molecule, which is essential for target-specific interactions.

Chiral Auxiliary: The molecule itself can be used as a chiral auxiliary to guide the

stereochemical outcome of other chemical reactions, demonstrating its versatility in

asymmetric synthesis.[1]

Scaffold for Drug Discovery: Researchers use (R)-2-Amino-2-phenylacetamide as a

starting point for developing new drugs.[2] Its structure can be modified to create libraries of

new compounds that are then screened for biological activity.[2]

Potential Pharmacological Roles: While research is ongoing, the molecule and its derivatives

have been investigated for several potential therapeutic applications:

Neurotransmitter Modulation: Its structure suggests it may influence neurotransmitter

systems, offering potential avenues for neurological disorders.[2]

Enzyme Inhibition: It has been studied as a potential inhibitor of phenylalanine

hydroxylase (PAH), an enzyme relevant to the genetic disorder phenylketonuria (PKU).[2]

Antimicrobial Properties: Some derivatives have shown antimicrobial activity against

various pathogens.[2]
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Coordination Chemistry: The compound shows significant potential in creating metal-organic

frameworks (MOFs), which have applications in catalysis, separation, and sensing.[2]

Conclusion and Future Outlook
(R)-2-Amino-2-phenylacetamide is more than just a chemical intermediate; it is a key

enabling tool in modern pharmaceutical chemistry. The development of highly efficient and

sustainable synthesis methods, particularly those employing biocatalysis and dynamic kinetic

resolution, has made this chiral building block more accessible for industrial applications. Its

continued use as a scaffold in drug discovery programs and its emerging role in materials

science suggest that its importance will only grow. Future research will likely focus on refining

synthesis protocols to be even more environmentally friendly ("greener") and expanding the

library of derivatives to uncover new therapeutic activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b555532#comprehensive-literature-review-on-r-2-
amino-2-phenylacetamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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